Tetraamminepalladium(II) bromide
Overview
Description
Tetraamminepalladium(II) bromide is a coordination compound with the chemical formula ((\text{NH}_3)_4\text{PdBr}_2). It is a yellow powder that is primarily used as a catalyst in various chemical reactions. The compound is known for its high purity and is often used in research and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Tetraamminepalladium(II) bromide is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
The mode of action of this compound involves its interaction with the reactants in a chemical reaction. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby speeding up the reaction rate .
Biochemical Pathways
This compound affects various biochemical pathways depending on the specific reaction it is catalyzing. For instance, it has been used to prepare Pd nanoparticles on carbon supports, which is an efficient catalyst for the selective reduction of nitrite to nitrogen .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By lowering the activation energy required for the reaction, it allows the reaction to proceed more quickly and efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraamminepalladium(II) bromide can be synthesized by reacting palladium(II) bromide with ammonia. The reaction typically involves dissolving palladium(II) bromide in an aqueous ammonia solution, followed by the addition of ammonium bromide to stabilize the complex. The reaction is carried out at room temperature and the product is precipitated out by evaporating the solvent .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-purity palladium(II) bromide and ammonia to ensure the quality of the final product. The reaction is carefully controlled to maintain the desired stoichiometry and purity levels .
Chemical Reactions Analysis
Types of Reactions: Tetraamminepalladium(II) bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or lower oxidation state complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Tetraamminepalladium(II) bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, carbon-carbon coupling, and oxidation reactions.
Biology: The compound is used in the study of metalloproteins and enzyme mimetics.
Medicine: Research is being conducted on its potential use in anticancer therapies due to its ability to interact with DNA and proteins.
Comparison with Similar Compounds
Tetraamminepalladium(II) chloride: Similar in structure but uses chloride ions instead of bromide.
Tetraammineplatinum(II) bromide: Contains platinum instead of palladium.
Hexaamminenickel(II) bromide: Contains nickel and has six ammonia ligands.
Uniqueness: Tetraamminepalladium(II) bromide is unique due to its specific reactivity and stability. The bromide ions provide different electronic and steric properties compared to chloride ions, making it suitable for specific catalytic applications. Additionally, the palladium center offers distinct catalytic properties compared to platinum and nickel .
Properties
IUPAC Name |
azane;dibromopalladium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPSMPASLSGGOC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Br[Pd]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12N4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583829 | |
Record name | Dibromopalladium--ammonia (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44463-62-9 | |
Record name | Dibromopalladium--ammonia (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraamminepalladium(II) bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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